3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanoic acid hydrochloride
Overview
Description
“3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanoic acid hydrochloride” is a chemical compound with the molecular formula C10H15ClN2O2 . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2O2.ClH/c13-10(14)6-5-9-7-3-1-2-4-8(7)11-12-9;/h1-6H2,(H,11,12)(H,13,14);1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 230.69 .Scientific Research Applications
Anti-Inflammatory Applications
Indazole derivatives, including “3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanoic acid hydrochloride”, have been studied for their potential anti-inflammatory properties . For instance, 2,3-disubstituted tetrahydro-2H-indazoles have shown promising results in in vivo anti-inflammatory potential in different experimental models .
Antimicrobial Applications
Indazole compounds have also been tested for antimicrobial activities . While specific studies on “3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanoic acid hydrochloride” are not available, the antimicrobial potential of indazole derivatives suggests possible applications in this area .
Anticancer Applications
Indazole derivatives have shown a wide variety of biological properties, including anticancer activities . Although specific studies on “3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanoic acid hydrochloride” are not available, the anticancer potential of indazole derivatives suggests possible applications in this area .
Antihypertensive Applications
Indazole derivatives have been studied for their antihypertensive properties . While specific studies on “3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanoic acid hydrochloride” are not available, the antihypertensive potential of indazole derivatives suggests possible applications in this area .
Antiprotozoal Applications
Indazole derivatives have been studied for their antiprotozoal properties . While specific studies on “3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanoic acid hydrochloride” are not available, the antiprotozoal potential of indazole derivatives suggests possible applications in this area .
Safety and Hazards
properties
IUPAC Name |
3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c13-10(14)6-5-9-7-3-1-2-4-8(7)11-12-9;/h1-6H2,(H,11,12)(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDUNWLWLYAYIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)CCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.